molecular formula C8H10N2O2 B060331 7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) CAS No. 170312-27-3

7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)

Cat. No. B060331
M. Wt: 166.18 g/mol
InChI Key: HUTSTFKFHNUDNJ-UHFFFAOYSA-N
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Description

7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI) is a chemical compound with potential research applications . It is related to the 5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-d]azepine class of compounds .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, 3,5-dimethyl-4-nitroisoxazole was treated with salicyl aldehydes to afford nitrostyrylisoxazoles. These were then reacted with ethyl bromo acetate and cyclized with triethylamine to furnish ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl]benzofuran-2-carboxylates. Reductive cyclization of these compounds was effected with SnCl2–MeOH to give the title compounds .


Molecular Structure Analysis

The molecular structure of this compound includes an isoxazolo[5,4-b]azepin-7-one ring system, which is tetrahydrogenated and substituted with a methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, its synthesis from 3,5-dimethyl-4-nitroisoxazole suggests it can participate in reactions such as condensation with aldehydes and cyclization .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties, given the pro-cognitive properties of related compounds . Additionally, its synthesis from readily available starting materials suggests potential for further derivatization and study .

properties

IUPAC Name

3-methyl-4,5,6,8-tetrahydro-[1,2]oxazolo[5,4-b]azepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6-3-2-4-7(11)9-8(6)12-10-5/h2-4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWDDSZYSFYQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1CCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5,6-dihydro-4H-isoxazolo[5,4-b]azepin-7(8H)-one

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